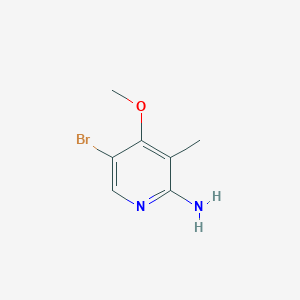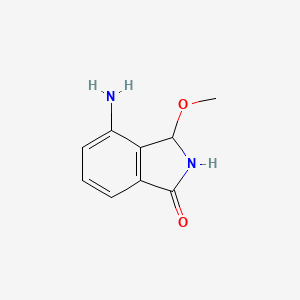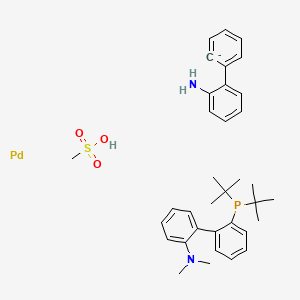
Methanesulfonato2-Di-t-butylphosphino-2'-(N,N-dimethylamino)biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanesulfonato2-Di-t-butylphosphino-2’-(N,N-dimethylamino)biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) is a complex organometallic compound. It is known for its application in various catalytic processes, particularly in the field of organic synthesis. The compound is characterized by the presence of palladium, which is coordinated with methanesulfonato, di-t-butylphosphino, and N,N-dimethylamino biphenyl ligands.
Métodos De Preparación
The synthesis of Methanesulfonato2-Di-t-butylphosphino-2’-(N,N-dimethylamino)biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) involves several steps. One common method includes the reaction of palladium acetate with the corresponding ligands in the presence of methanesulfonic acid. The reaction is typically carried out in an organic solvent such as dichloromethane under controlled temperature conditions .
Análisis De Reacciones Químicas
Methanesulfonato2-Di-t-butylphosphino-2’-(N,N-dimethylamino)biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of oxidizing agents.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where ligands are replaced by other groups. Common reagents used in these reactions include hydrogen, halogens, and other organic compounds. .
Aplicaciones Científicas De Investigación
Methanesulfonato2-Di-t-butylphosphino-2’-(N,N-dimethylamino)biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including cross-coupling reactions and carbon-oxygen bond formation
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fine chemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of Methanesulfonato2-Di-t-butylphosphino-2’-(N,N-dimethylamino)biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) involves the coordination of palladium with the ligands, which facilitates various catalytic processes. The compound acts as a catalyst by providing a platform for the reactants to interact, thereby lowering the activation energy and increasing the reaction rate .
Comparación Con Compuestos Similares
Methanesulfonato2-Di-t-butylphosphino-2’-(N,N-dimethylamino)biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) is unique due to its specific ligand structure, which imparts distinct catalytic properties. Similar compounds include:
- Methanesulfonato(2-dicyclohexylphosphino-2’,4’,6’-tri-i-propyl-1,1’-biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II) .
- Methanesulfonato2-(di-t-butylphosphino)-2’-(N,N-dimethylamino)-1,1’-biphenylpalladium(II) .
These compounds share similar palladium coordination but differ in their ligand structures, which can lead to variations in their catalytic activities and applications.
Propiedades
Fórmula molecular |
C35H46N2O3PPdS- |
|---|---|
Peso molecular |
712.2 g/mol |
Nombre IUPAC |
2-(2-ditert-butylphosphanylphenyl)-N,N-dimethylaniline;methanesulfonic acid;palladium;2-phenylaniline |
InChI |
InChI=1S/C22H32NP.C12H10N.CH4O3S.Pd/c1-21(2,3)24(22(4,5)6)20-16-12-10-14-18(20)17-13-9-11-15-19(17)23(7)8;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h9-16H,1-8H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;; |
Clave InChI |
JIFWMTDBDBVFGA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)P(C1=CC=CC=C1C2=CC=CC=C2N(C)C)C(C)(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


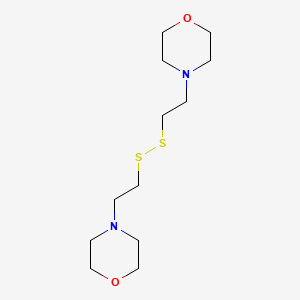
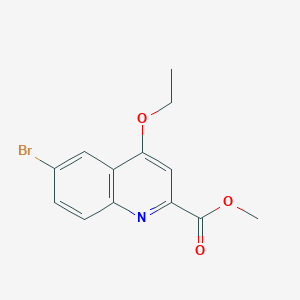
![N(iPr)2P(OCH2CH2CN)(-2)[DMT(-5)]3-deoxy-D-thrPenf(b)-uracil-1-yl](/img/structure/B13914845.png)
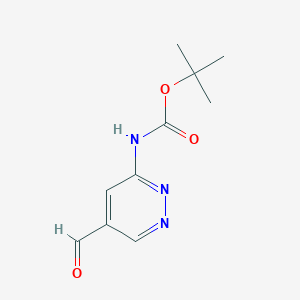
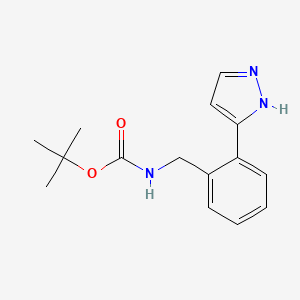
![Tert-butyl 2-[[1-(4-amino-3-methoxy-phenyl)-4-piperidyl]oxy]acetate](/img/structure/B13914858.png)
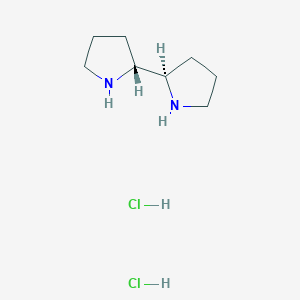

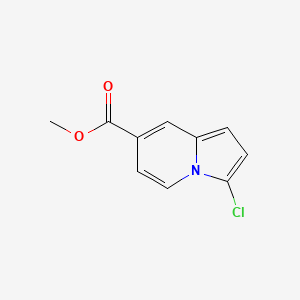
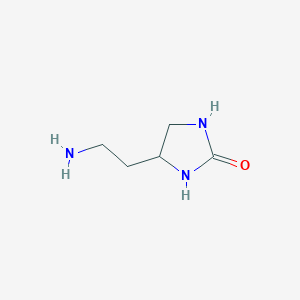
![5-bromo-3-methoxy-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13914886.png)
